molecular formula C19H25N3O B2559809 [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone CAS No. 836691-52-2

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

Cat. No.: B2559809
CAS No.: 836691-52-2
M. Wt: 311.429
InChI Key: VIHFWQHFVBMDQF-UHFFFAOYSA-N
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Description

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is a complex organic compound that features a benzoimidazole ring, a piperidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoimidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole, including [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone, exhibit promising anticancer properties. A study evaluated a series of benzimidazole derivatives against various leukemia cell lines (K562, U937, HL60, Jurkat, and U266) using the MTS assay. The compound demonstrated significant antiproliferative activity with an IC50 value comparable to standard reference drugs .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
A6730K5628
Compound XU93712
Compound YHL6010

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown antimicrobial activity. A series of synthesized compounds based on benzimidazole were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .

Table 2: Antimicrobial Activity of Synthesized Compounds

CompoundBacteria/FungiMIC (µM)
N1S. aureus1.27
N2E. coli1.40
N3C. albicans5.19

Pharmacological Applications

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease. Studies suggest that compounds with benzimidazole moieties can interact with neuroreceptors and may provide therapeutic benefits in neurodegenerative conditions .

Table 3: CNS Activity of Benzimidazole Derivatives

CompoundConditionEffectiveness
Compound AAlzheimer's DiseaseModerate
Compound BCognitive ImpairmentHigh

Material Science

Coordination Chemistry

Benzimidazole derivatives have also found applications in coordination chemistry due to their ability to act as ligands. The structural properties of this compound allow it to form stable complexes with various metal ions, making it useful in catalysis and material synthesis .

Case Studies

Case Study 1: Anticancer Efficacy Assessment

In a detailed study assessing the anticancer efficacy of this compound, researchers observed that the compound induced apoptosis in leukemia cells via caspase activation pathways. This study provided insights into the molecular mechanisms underlying its anticancer effects.

Case Study 2: Antimicrobial Mechanism Investigation

Another study investigated the antimicrobial mechanism of action for derivatives containing the benzimidazole structure. Results indicated that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.

Mechanism of Action

The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone apart is the combination of the benzoimidazole, piperidine, and cyclohexyl groups. This unique structure provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .

Biological Activity

The compound [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including cytotoxicity assays, receptor binding studies, and structure-activity relationships.

1. Chemical Structure and Properties

The molecular formula for this compound is C26H25N3O2C_{26}H_{25}N_3O_2 with a molecular weight of 427.49 g/mol. The compound features a benzimidazole moiety linked to a piperidine ring and a cyclohexyl group, which contributes to its pharmacological properties.

2.1 Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
K562 (CML)8
HL60 (AML)10
U9379
Jurkat7
U26612

The compound showed significant antiproliferative activity, particularly against human myeloid leukemia cell lines such as K562 and HL60, with IC50 values comparable to established reference drugs.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the benzimidazole moiety plays a crucial role in its interaction with cellular targets, potentially influencing pathways involved in cell proliferation and apoptosis.

3. Receptor Binding Studies

The compound has also been studied for its binding affinity to cannabinoid receptors:

Receptor TypeKi (nM)Reference
CB1220
CB2>1000

These findings suggest that the compound acts as an inverse agonist at the CB1 receptor, which could have implications for therapeutic applications in obesity and metabolic disorders.

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

  • Benzimidazole Substitution : Variations in substituents on the benzimidazole ring can significantly alter cytotoxicity.
  • Piperidine Modifications : Altering the piperidine structure influences receptor binding affinity and selectivity.

This information can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.

5.2 Clinical Implications

Given its activity against leukemia cell lines and its mechanism as a cannabinoid receptor antagonist, there is potential for development as a therapeutic agent in both oncology and metabolic syndrome management.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHFWQHFVBMDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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